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Compound of Interest

Compound Name: NPPM 6748-481

Cat. No.: B1681829 Get Quote

A detailed guide for researchers and drug development professionals on the performance and

characteristics of nitrophenyl(4-(2-methoxyphenyl)piperazin-1-yl)methanones (NPPMs) as

selective inhibitors of the yeast phosphatidylinositol transfer protein (PITP), Sec14.

This guide provides a comprehensive comparison of NPPM 6748-481 with its analogs, 4130-

1276 and 67170-49. These small-molecule inhibitors are valuable tools for studying the

function of Sec14, a key regulator of phosphoinositide signaling and membrane trafficking in

eukaryotic cells. The information presented here, including quantitative data, experimental

methodologies, and pathway diagrams, is intended to assist researchers in selecting the most

appropriate compound for their specific experimental needs.

Performance Comparison
The inhibitory activities of NPPM 6748-481, 4130-1276, and 67170-49 have been evaluated

both in vitro and in vivo. The primary mechanism of action for these compounds is the inhibition

of the phospholipid exchange cycle of Sec14.[1][2]

In Vitro Inhibitory Potency
The half-maximal inhibitory concentration (IC50) values for the inhibition of Sec14-catalyzed

[³H]-PtdIns transfer demonstrate the direct inhibitory effect of these NPPMs on Sec14 activity.

Among the three, 67170-49 exhibits the highest potency.
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Compound
IC50 (nM) for [³H]-PtdIns Transfer
Inhibition

NPPM 6748-481 211 ± 19[1][2]

4130-1276 283 ± 30[1][2]

67170-49 175 ± 26[1][2]

In Vivo Efficacy: Yeast Growth Inhibition
The efficacy of these inhibitors in vivo was assessed by their ability to inhibit the growth of wild-

type (Saccharomyces cerevisiae) yeast. NPPM 6748-481 was found to be the most potent

growth inhibitor in these assays.[3] It is noteworthy that 4130-1276 demonstrated superior

water solubility compared to a related analog, 4130-1278.[4]

Compound Relative In Vivo Potency

NPPM 6748-481 Most Potent[3]

67170-49 Intermediate Potency[3]

4130-1276 Least Potent[3]

Experimental Protocols
[³H]-PtdIns Transfer Assay
This assay quantitatively measures the ability of Sec14 to transfer radiolabeled

phosphatidylinositol ([³H]-PtdIns) between membrane vesicles.

Methodology:

Purified recombinant Sec14 protein is pre-incubated with acceptor membranes (e.g.,

liposomes) in an appropriate buffer.

The NPPM inhibitor, dissolved in a suitable solvent (e.g., DMSO), or the vehicle control is

added to the reaction mixture at various concentrations.
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The transfer reaction is initiated by the addition of donor membranes (e.g., rat liver

microsomes) containing [³H]-PtdIns.

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).

The reaction is stopped, and the amount of [³H]-PtdIns transferred to the acceptor

membranes is quantified using scintillation counting.

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor

concentration.[1][2]

Yeast Growth Inhibition Assay
This assay determines the effect of the NPPM inhibitors on the proliferation of yeast cells.

Methodology:

Yeast strains (e.g., wild-type) are cultured in appropriate liquid media.

The NPPM inhibitors are added to the cultures at a range of concentrations. A vehicle control

(e.g., DMSO) is also included.

The cultures are incubated at a specific temperature (e.g., 30°C), and cell growth is

monitored over time by measuring the optical density at 600 nm (OD600).

The relative growth inhibition is calculated by comparing the growth rates of inhibitor-treated

cells to the vehicle-treated control cells.[1][2]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of Sec14 in the phosphoinositide signaling

pathway and a typical experimental workflow for evaluating NPPM inhibitors.
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Caption: Sec14 stimulates PI 4-kinase to produce PI(4)P, which recruits effectors for vesicle

budding.
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Caption: Workflow for evaluating NPPM inhibitors of Sec14 both in vitro and in vivo.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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